
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is a chemical compound with the molecular formula C10H8N4O It is a derivative of malononitrile, where the hydrogen atoms are replaced by a (4-methoxy-2-methylphenyl)hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- typically involves the reaction of malononitrile with (4-methoxy-2-methylphenyl)hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum, and are carried out under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Scientific Research Applications
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, which lacks the (4-methoxy-2-methylphenyl)hydrazono group.
(4-Methoxyphenyl)hydrazono derivatives: Compounds with similar hydrazono groups but different substituents on the phenyl ring.
Uniqueness
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is unique due to the presence of both the malononitrile and (4-methoxy-2-methylphenyl)hydrazono moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
101756-35-8 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-[(4-methoxy-2-methylphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4O/c1-8-5-10(16-2)3-4-11(8)15-14-9(6-12)7-13/h3-5,15H,1-2H3 |
InChI Key |
DNEMFBSWTYHHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


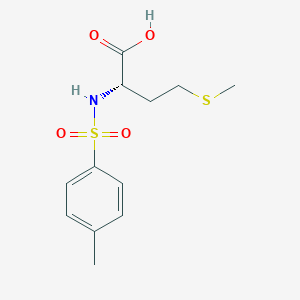
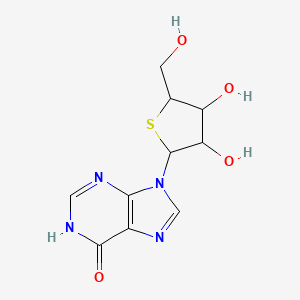
![1-(2-Chlorophenoxymethyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13751161.png)
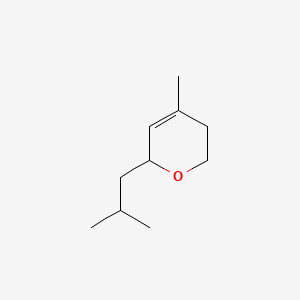
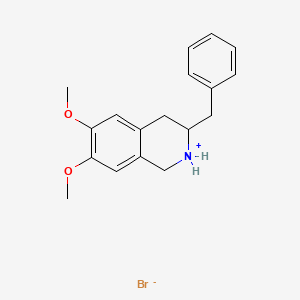
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
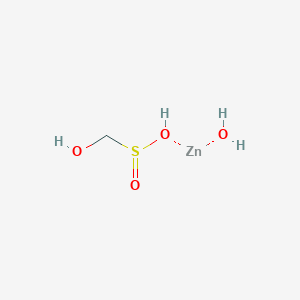
-methanone](/img/structure/B13751217.png)
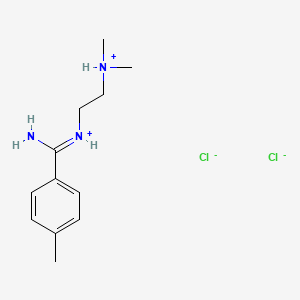
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
